molecular formula C13H19ClN2O2 B1413088 Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride CAS No. 2034147-82-3

Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride

Cat. No.: B1413088
CAS No.: 2034147-82-3
M. Wt: 270.75 g/mol
InChI Key: WSIVONITISEIND-ZVWHLABXSA-N
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Description

Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2. It is known for its unique structure, which includes a benzyl group attached to a carbamate moiety, and a cyclopentyl ring with an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride typically involves the reaction of benzyl chloroformate with (1R,3S)-3-aminocyclopentanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, or binding to specific receptors .

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate oxalate: Similar structure but different counterion (oxalate instead of hydrochloride).

    tert-Butyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate: Similar structure but with a tert-butyl group instead of a benzyl group.

Uniqueness

Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its benzyl group provides additional stability and reactivity compared to similar compounds with different substituents .

Properties

IUPAC Name

benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c14-11-6-7-12(8-11)15-13(16)17-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,14H2,(H,15,16);1H/t11-,12+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIVONITISEIND-ZVWHLABXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)NC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1N)NC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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